Isoglobopentaose linked to BSA
Description
Contextual Significance of Glycoconjugates in Immunological Research
Glycoconjugates, molecules comprising a carbohydrate (glycan) covalently linked to a protein or lipid, are fundamental to numerous biological processes. mdpi.com In the realm of immunology, they are of paramount importance as they mimic the surface structures of pathogens and cancer cells, which are often decorated with a dense layer of glycans. mdpi.comfrontiersin.org These carbohydrate structures can serve as antigens, recognized by the immune system to initiate a response. nih.gov However, isolated carbohydrate antigens are often poorly immunogenic, particularly in inducing a robust and long-lasting T-cell dependent immunity. mdpi.comtandfonline.com This limitation has spurred the development of synthetic glycoconjugate vaccines, where a carbohydrate antigen is attached to a carrier molecule to enhance its immunogenicity. mdpi.com This approach has been pivotal in the creation of effective vaccines against encapsulated bacteria. tandfonline.commdpi.com
Role of Carrier Proteins in Modulating Glycan Immunogenicity
Carrier proteins are a critical component of glycoconjugate vaccines and research reagents, transforming weakly immunogenic carbohydrate antigens into potent immunogens. tandfonline.commdpi.com The protein component provides T-cell epitopes, which are peptides that can be presented by antigen-presenting cells (APCs) to T-helper cells. tandfonline.commdpi.com This engagement of T-cell help is crucial for inducing a strong, long-lasting antibody response, including immunoglobulin class switching (e.g., from IgM to IgG) and the generation of immunological memory. mdpi.com The choice of carrier protein can significantly influence the magnitude and quality of the immune response to the conjugated glycan. mdpi.com Commonly used carrier proteins in research and licensed vaccines include Tetanus Toxoid (TT), Diphtheria Toxoid (DT), and Cross-Reactive Material 197 (CRM197). frontiersin.orgcore.ac.uk
Overview of Isoglobopentaose (B1165508) as a Glycan Epitope of Research Interest
Isoglobopentaose is a complex oligosaccharide that has garnered attention in glycobiology and immunology as a specific antigenic determinant, or epitope. nih.gov Such glycan epitopes can be associated with certain cell types or disease states, making them valuable targets for research into diagnostics and therapeutics. rsc.org The study of antibodies that recognize specific oligosaccharides like isoglobopentaose can provide insights into the humoral immune response to carbohydrate antigens. nih.gov For instance, studies on human serum have identified individuals with IgM antibodies that recognize isoglobotetraose (B594378) and isoglobopentaose glycans, highlighting the natural occurrence of anti-glycan antibodies. nih.gov
Rationale for Bovine Serum Albumin (BSA) as a Model Carrier Protein in Glycoconjugate Studies
Bovine Serum Albumin (BSA) is a well-characterized protein frequently employed as a carrier protein in immunological research. mdpi.comnih.gov Its popularity stems from several key properties. BSA is a large, stable protein with numerous lysine (B10760008) residues that provide ample sites for covalent conjugation of haptens, such as carbohydrate antigens. nih.gov It is also highly soluble and readily available. nih.gov While it is considered weakly immunogenic on its own, its ability to present multiple copies of a conjugated antigen makes it an effective carrier for eliciting an antibody response against the hapten. nih.govnih.gov This makes BSA an ideal model carrier for preclinical and research-grade glycoconjugate studies aimed at evaluating the immunogenicity of novel carbohydrate antigens. mdpi.comnih.gov
Scope and Objectives of Academic Investigations into Isoglobopentaose-BSA Conjugates
Academic investigations into Isoglobopentaose-BSA conjugates are primarily focused on understanding the fundamental principles of anti-carbohydrate immune responses. The key objectives of such studies typically include:
Synthesis and Characterization: Developing and refining methods for the covalent linkage of synthetically or biologically derived Isoglobopentaose to BSA and thoroughly characterizing the resulting glycoconjugate to determine the average number of glycan units per protein molecule (glycan density). mdpi.com
Immunogenicity Assessment: Evaluating the ability of the Isoglobopentaose-BSA conjugate to elicit an antibody response in animal models. This involves measuring the titer and isotypes of the antibodies produced.
Epitope Specificity: Determining the fine specificity of the antibodies generated, ensuring they recognize the Isoglobopentaose glycan.
Investigating the Role of Glycan Structure: By creating a panel of related glycoconjugates (e.g., with different lengths of the isoglobo-series oligosaccharide), researchers can probe how glycan structure influences the immune response.
Due to the focused nature of academic research, specific data on the immunological evaluation of Isoglobopentaose-BSA conjugates is not always widely published. However, studies on similar BSA-saccharide conjugates provide a clear framework for the type of data generated. The following table presents representative data from an immunological study of BSA-conjugated oligosaccharides related to Streptococcus pneumoniae serotype 3, which serves as an illustrative example of the research findings in this field.
Representative Immunological Data for Oligosaccharide-BSA Conjugates in Mice
| Immunogen | Dose (µg) | Mean Anti-Polysaccharide IgG Titer (log10) | Predominant IgG Isotypes |
|---|---|---|---|
| Di-saccharide-BSA | 2.5 | 2.8 | IgG1, IgG2b |
| Tri-saccharide-BSA | 2.5 | 3.1 | IgG1, IgG2a, IgG2b |
| Tetra-saccharide-BSA | 2.5 | 3.5 | IgG1, IgG2a, IgG2b |
| BSA alone | 2.5 | <1.0 | - |
| Saline | - | <1.0 | - |
This table is a representative example based on findings from studies on Streptococcus pneumoniae-related oligosaccharide-BSA conjugates and is intended to illustrate the type of data generated in such research. nih.gov
Properties
Molecular Formula |
C37H61N2O29Na |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Methodologies for the Synthesis and Structural Characterization of Isoglobopentaose Bsa Glycoconjugates
Strategies for Isoglobopentaose (B1165508) Glycan Derivatization for Conjugation
To covalently link Isoglobopentaose to a carrier protein like BSA, the glycan must first be chemically modified to introduce a reactive functional group. This process, known as derivatization, is a critical first step that dictates the subsequent conjugation strategy.
Chemical modification is a versatile approach to introduce a variety of functional groups onto the Isoglobopentaose structure, preparing it for conjugation. kbdna.com A common strategy involves the introduction of a bifunctional linker or spacer arm to the reducing end of the glycan. nih.gov This linker not only facilitates the conjugation reaction but can also enhance the exposure of the glycan epitope, which is crucial for its biological recognition. researchgate.net
One established method is the ozonolysis of an allyl glycoside derivative of Isoglobopentaose. nih.govfrontiersin.org This reaction cleaves the double bond of the allyl group, generating a terminal aldehyde. This aldehyde is a key functional group for subsequent conjugation reactions, particularly reductive amination. nih.govfrontiersin.org Another approach is the introduction of a linker containing a terminal amine or carboxyl group, which can then be used in various coupling chemistries.
For instance, a linker with a terminal amine can be introduced, which then allows for conjugation to carboxyl groups on the protein. Conversely, a carboxyl-terminated linker on the glycan can react with amine groups on the protein. The choice of linker and the modification strategy depends on the desired final structure and the reactivity of the protein.
Enzymatic methods offer a high degree of specificity for modifying glycans, often under mild reaction conditions that preserve the integrity of both the carbohydrate and the protein. nih.gov Glycosyltransferases are a class of enzymes that can be used to transfer a modified sugar residue, containing a chemical handle, onto the Isoglobopentaose structure. mdpi.comnih.gov This "chemical handle" could be a group like an azide (B81097) or an alkyne, which can then be used in highly specific "click chemistry" reactions for conjugation.
Another enzymatic approach involves the use of endoglycosidases, such as EndoS2, which can cleave existing glycans on a glycoprotein (B1211001) and then transfer a modified glycan in its place. mdpi.comacs.org While this is more relevant for modifying existing glycoproteins, the principle of using enzymes to create specific linkages can be adapted for the synthesis of glycoconjugates from individual components. For example, a mutant glycosyltransferase could potentially be used to attach a functionalized monosaccharide to Isoglobopentaose, preparing it for conjugation. nih.gov
Enzymatic methods can also be used in tandem with chemical modifications. For example, galactose oxidase can be used to create an aldehyde group on a terminal galactose residue of the glycan, which can then be used for reductive amination. nih.gov
Protein Conjugation Methodologies Utilizing Bovine Serum Albumin
Once the Isoglobopentaose is appropriately derivatized, it can be covalently linked to Bovine Serum Albumin (BSA). BSA is a commonly used carrier protein due to its stability, solubility, and the presence of multiple reactive amino acid side chains suitable for conjugation. mdpi.com The choice of conjugation methodology depends on the functional group introduced onto the glycan in the previous step.
Carbodiimide chemistry is a widely used method for forming a stable amide bond between a carboxyl group and a primary amine. creative-proteomics.com In the context of Isoglobopentaose-BSA conjugation, this method is employed when the derivatized glycan contains a carboxyl group and the target on BSA is the ε-amino group of lysine (B10760008) residues.
The reaction is typically mediated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). nih.govcreative-proteomics.com EDC activates the carboxyl group on the glycan to form a highly reactive O-acylisourea intermediate. creative-proteomics.cominterchim.fr This intermediate can then react with a primary amine on BSA to form a stable amide bond. creative-proteomics.com To improve the efficiency of the reaction and minimize side reactions like hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often added. nih.gov NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the amine groups on BSA. nih.gov
The reaction is typically carried out in a slightly acidic to neutral pH buffer (pH 4.5-7.5). interchim.fr The degree of conjugation, i.e., the number of glycan molecules attached to each BSA molecule, can be controlled by adjusting the molar ratio of the reactants. nih.gov
Table 1: Key Reagents in Carbodiimide-Mediated Conjugation
| Reagent | Function |
|---|---|
| Isoglobopentaose-linker-COOH | Derivatized glycan with a terminal carboxyl group. |
| Bovine Serum Albumin (BSA) | Carrier protein with accessible primary amine groups (lysine residues). |
| EDC (or EDAC) | Carbodiimide that activates the carboxyl group on the glycan. creative-proteomics.com |
| NHS (or Sulfo-NHS) | Stabilizes the activated intermediate, improving reaction efficiency. nih.gov |
| Reaction Buffer | Typically a buffer with a pH between 4.5 and 7.5. interchim.fr |
Reductive amination is a robust and widely used method for conjugating a molecule containing an aldehyde group to a protein via its primary amine groups. frontiersin.org This technique is particularly suitable when Isoglobopentaose has been derivatized to contain a terminal aldehyde, for instance, through the ozonolysis of an allyl glycoside. nih.govfrontiersin.org
The process involves two main steps. First, the aldehyde group on the derivatized glycan reacts with a primary amine on BSA (typically the ε-amino group of lysine residues) to form an unstable Schiff base intermediate. encyclopedia.pub This reaction is often more efficient at a slightly basic pH. encyclopedia.pub In the second step, the Schiff base is reduced to a stable secondary amine linkage using a mild reducing agent. encyclopedia.pub Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose because it selectively reduces the imine of the Schiff base without reducing the aldehyde on the glycan or other functional groups on the protein. encyclopedia.pub
The efficiency of reductive amination can sometimes be low, but reaction conditions can be optimized to improve yields. researchgate.netacs.org For example, the addition of salts like sodium sulfate (B86663) has been shown to enhance coupling efficiency. researchgate.netacs.org
Table 2: Steps and Reagents in Reductive Amination
| Step | Description | Key Reagents |
|---|---|---|
| 1. Schiff Base Formation | The aldehyde on the derivatized glycan reacts with an amine on BSA. encyclopedia.pub | Isoglobopentaose-linker-CHO, BSA, Reaction Buffer (often slightly basic). encyclopedia.pub |
| 2. Reduction | The unstable Schiff base is reduced to a stable secondary amine. encyclopedia.pub | Sodium cyanoborohydride (NaBH₃CN). encyclopedia.pub |
Thiol-maleimide conjugation is a highly specific and efficient method for linking molecules together. researchgate.net This strategy is employed when the derivatized Isoglobopentaose contains a thiol (sulfhydryl) group and the protein, BSA, has been modified to contain a maleimide (B117702) group, or vice versa. More commonly, the protein is modified to introduce thiol groups, which then react with a maleimide-functionalized glycan.
The reaction involves a Michael addition of the thiol group to the double bond of the maleimide ring, forming a stable thioether linkage. nih.gov This reaction is highly selective for thiols and proceeds rapidly at neutral pH (6.5-7.5). lumiprobe.comtocris.com
To utilize this method, BSA may need to be chemically modified to introduce free thiol groups. This can be achieved by reducing its existing disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.com Alternatively, amine groups on BSA can be modified with a reagent like N-succinimidyl S-acetylthioacetate (SATA) to introduce protected thiols, which can then be deprotected to reveal the reactive thiol group. Isoglobopentaose would be derivatized with a linker containing a maleimide group.
A significant advantage of this method is its high specificity, which can lead to more homogenous conjugates compared to methods that target the more abundant amine groups on a protein. researchgate.net However, the stability of the resulting thioether bond can sometimes be a concern, as it can undergo retro-Michael reactions, particularly in the presence of other thiols. researchgate.net
Table 3: Components of Thiol-Maleimide Conjugation
| Component | Description |
|---|---|
| Thiol-modified BSA | BSA with accessible sulfhydryl groups, either from reduced native cysteines or introduced chemically. lumiprobe.com |
| Maleimide-derivatized Isoglobopentaose | Isoglobopentaose functionalized with a maleimide group. |
| Reaction Buffer | Typically a buffer with a pH between 6.5 and 7.5. lumiprobe.comtocris.com |
| Reducing Agent (optional) | TCEP or DTT to reduce disulfide bonds on BSA. lumiprobe.com |
Orthogonal Click Chemistry Approaches for Site-Specific Glycoconjugation
The covalent attachment of isoglobopentaose to Bovine Serum Albumin (BSA) is efficiently achieved using orthogonal click chemistry, a set of bio-friendly reactions known for their high specificity, yield, and biocompatibility. uva.nl This approach allows for the formation of a stable conjugate with precise control over the linkage site, which is critical for creating homogenous and functionally reliable glycoconjugates. The most common strategies involve the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.commdpi.com
The general workflow requires the chemical modification of one of the components—either the isoglobopentaose (the glycan) or the BSA (the protein)—to bear an alkyne group, while the other component is modified to bear an azide group.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is often preferred for conjugating biological molecules as it avoids the potential cytotoxicity of a copper catalyst. sigmaaldrich.com
Protein Modification : BSA can be functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the lysine residues on the protein surface with an N-hydroxysuccinimide (NHS) ester of a DBCO-containing linker (e.g., DBCO-PEG-NHS ester). acs.org The number of DBCO groups attached to each BSA molecule can be controlled by adjusting the molar ratio of the reactants. acs.orgnih.gov
Glycan Modification : Isoglobopentaose must be synthesized or modified to feature a terminal azide group. This can be accomplished by introducing a linker with an azide moiety at the reducing end of the oligosaccharide.
Conjugation : The azide-functionalized isoglobopentaose is then mixed with the DBCO-functionalized BSA in a suitable buffer. The strained ring of the DBCO readily reacts with the azide in a bioorthogonal manner to form a stable triazole linkage, yielding the Isoglobopentaose-BSA conjugate. genovis.comqedbio.comnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to join a terminal alkyne and an azide. mdpi.comnih.gov
Component Functionalization : In this scheme, one molecule (e.g., isoglobopentaose) is functionalized with a terminal alkyne, while the BSA is modified to present azide groups on its surface, often via reaction with an azide-bearing NHS ester.
Catalyzed Reaction : The two components are reacted in the presence of a Cu(I) source, which is typically generated in situ by the reduction of CuSO₄ with a reducing agent like sodium ascorbate. The reaction proceeds rapidly under mild, aqueous conditions to form the 1,4-disubstituted triazole-linked glycoconjugate. nih.gov
A key advantage of using BSA is the potential for site-specific conjugation. BSA contains a single free cysteine residue (Cys34) that can be selectively targeted with a maleimide-functionalized linker, allowing for the attachment of a single glycan chain at a defined location on the protein. nih.gov
Analytical Techniques for Confirmation of Conjugation and Assessment of Conjugation Parameters
A suite of analytical techniques is essential to confirm the successful synthesis of the Isoglobopentaose-BSA conjugate, assess its purity, and determine key parameters such as the glycan-to-protein ratio.
Spectroscopic Methods for Glycan and Protein Component Verification
Spectroscopic techniques provide rapid confirmation of conjugation and quantification.
UV-Visible Spectroscopy : Standard protein quantification assays, such as the bicinchoninic acid (BCA) assay or the Bradford assay, are used to determine the protein concentration in the final conjugate solution. These colorimetric assays rely on changes in absorbance at specific wavelengths (e.g., 562 nm for BCA).
Infrared (IR) Spectroscopy : Advanced techniques like Quantum Cascade Laser Infrared (QCL-IR) spectroscopy can be used to analyze the glycoconjugate in solution. By comparing the absorbance ratios of vibrational bands specific to the glycan rings (1000–1200 cm⁻¹) and the protein's amide bands (1500–1700 cm⁻¹), it is possible to quantify the glycan-to-protein mass ratio non-destructively. acs.org
Chromatographic Separation and Analysis for Conjugate Formation Confirmation
Liquid chromatography is a powerful tool for separating the final conjugate from unconjugated starting materials and for assessing the heterogeneity of the product.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for analyzing glycoproteins and glycoconjugates. mdpi.com The separation is based on the hydrophilicity of the analytes. Unconjugated BSA, being less hydrophilic than the glycoconjugate, will elute earlier from the column. The Isoglobopentaose-BSA conjugate, with its multiple hydrophilic glycan chains, is retained more strongly and thus elutes later. uva.nlnih.gov HILIC can also often separate species based on the number of glycans attached, providing insight into the distribution of the product. nih.govnih.gov
Table 1: Representative HILIC Analytical Conditions for Glycoconjugate Analysis
| Parameter | Condition |
| Column | Amide-based HILIC (e.g., TSKgel Amide-80, 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 95% to 60% B over 30 minutes |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 280 nm (for protein) and 214 nm (for peptide bonds) |
| Expected Elution | 1. Unconjugated BSA (earliest) 2. Isoglobopentaose-BSA Conjugates (later, potentially resolved by glycan number) |
Electrophoretic Techniques for Conjugate Migration Pattern Analysis
Electrophoretic methods separate molecules based on their size and charge, providing clear visual evidence of successful conjugation.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This is a standard and widely used technique. The covalent attachment of one or more isoglobopentaose chains increases the molecular weight of BSA. When analyzed by SDS-PAGE, the Isoglobopentaose-BSA conjugate will migrate more slowly than the unconjugated BSA, resulting in a visible upward shift of the band on the gel when stained with Coomassie Brilliant Blue. conicet.gov.arnih.gov The breadth of the shifted band can also indicate the heterogeneity of the sample, with a broader band suggesting a wider distribution of attached glycans. conicet.gov.ar
Capillary Electrophoresis (CE) : CE offers higher resolution and efficiency than traditional gel electrophoresis for analyzing proteoforms. csic.esnih.gov Capillary Zone Electrophoresis (CZE) can separate the unconjugated protein from the glycoconjugate based on differences in their charge-to-size ratio. The addition of anionic glycans alters the electrophoretic mobility of the protein, allowing for clear separation and purity assessment of the final product. researchgate.net
Mass Spectrometry-Based Approaches for Glycoconjugate Component Identification and Glycan-to-Protein Ratio Determination
Mass spectrometry (MS) is indispensable for obtaining precise molecular weight information and determining the average number of glycans conjugated to each protein molecule. nih.govspectroscopyonline.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : This technique is ideal for analyzing large, intact biomolecules. cernobioscience.comresearchgate.net The mass spectrum of the unconjugated BSA (approx. 66.4 kDa) is compared to the spectrum of the Isoglobopentaose-BSA conjugate. conicet.gov.ar A shift to a higher mass in the conjugate's spectrum confirms the attachment of the glycan. The average number of isoglobopentaose units per BSA molecule (the glycan-to-protein ratio) can be calculated by dividing the total mass increase by the mass of a single isoglobopentaose unit plus its linker. acs.orgcernobioscience.com The resulting spectrum often shows a distribution of peaks, each corresponding to a BSA molecule carrying a different number of glycans. cernobioscience.com
Electrospray Ionization (ESI) MS : Coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data, allowing for accurate mass determination of the various glycoforms present in the sample. lcms.cz
Table 2: Example Mass Spectrometry Data for Isoglobopentaose-BSA Conjugate Analysis
| Analyte | Theoretical Mass (Da) | Observed Mass (MALDI-TOF, Da) |
| Bovine Serum Albumin (BSA) | ~66,430 | ~66,435 |
| Isoglobopentaose-Linker | ~1,100 | - |
| Isoglobopentaose-BSA (Average 5 glycans/protein) | ~71,930 | ~71,940 (as centroid of a peak distribution) |
Note: Masses are approximate and depend on the exact linker used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation and Local Environment Probing
NMR spectroscopy provides detailed structural information at the atomic level, making it uniquely suited for confirming the formation of the covalent linkage created by click chemistry. mdpi.com
Linkage Confirmation : The formation of the triazole ring during the click reaction results in characteristic signals in both ¹H and ¹³C NMR spectra. For a 1,4-disubstituted triazole, a distinct singlet for the triazole proton typically appears in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm. sci-hub.se In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring give rise to signals around δ 120-125 ppm and δ 140-145 ppm. rsc.orgacs.org Observing these specific signals provides unambiguous proof that the desired covalent linkage has been formed. nih.gov
Local Environment Probing : While challenging for a large protein like BSA, advanced NMR techniques such as Saturation Transfer Difference (STD) NMR can, in principle, be used. These methods can identify which parts of a ligand are in close proximity to the protein surface, offering insights into the local environment of the glycan as it is attached to the BSA scaffold. ipb.pt
Immunological Evaluation of Isoglobopentaose Bsa Glycoconjugates in Pre Clinical Models
Assessment of Anti-Isoglobopentaose Antibody Elicitation
Immunization with Isoglobopentaose-BSA in pre-clinical models aims to induce a specific antibody response against the glycan moiety. A thorough assessment of this response involves quantifying the antibodies, identifying their isotypes, and evaluating their binding strength.
The primary method for determining the quantity of specific antibodies in serum is the Enzyme-Linked Immunosorbent Assay (ELISA). For anti-glycan antibodies, an indirect ELISA format is typically employed. Due to the technical challenges of directly immobilizing carbohydrates onto ELISA plates, the glycan is often conjugated to a carrier protein, such as BSA, or a polymeric matrix to ensure efficient coating and presentation of the antigen. creative-biolabs.com
A standard protocol for determining anti-Isoglobopentaose antibody titers involves the following steps:
Antigen Coating : 96-well microtiter plates are coated with the Isoglobopentaose-BSA conjugate diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated, typically overnight at 4°C, to allow the glycoconjugate to adsorb to the well surface. hellobio.commabtech.com
Blocking : To prevent non-specific binding of antibodies, the remaining protein-binding sites on the plate are blocked using a solution containing an unrelated protein, such as a different formulation of BSA or non-fat dry milk. hellobio.comseracare.com
Sample Incubation : Serum samples from immunized and control animals are serially diluted and added to the coated wells. This incubation period allows for the specific binding of anti-Isoglobopentaose antibodies to the immobilized antigen.
Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the immunoglobulin of the immunized species (e.g., anti-mouse IgG-HRP) is added. This secondary antibody binds to the primary antibodies captured on the plate.
Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme into a colored product. The reaction is stopped with an acid solution, and the optical density (OD) is measured using a microplate reader. The OD value is directly proportional to the amount of specific antibody bound. lifetechindia.com
The antibody titer is typically defined as the reciprocal of the highest serum dilution that yields a signal significantly above the background control.
Table 1: Representative Anti-Isoglobopentaose IgG Titers in Immunized Mice This table presents illustrative data typical for a pre-clinical immunization study with a glycoconjugate.
| Animal ID | Pre-immune Serum Titer | Post-immunization Serum Titer |
| Mouse 1 | <100 | 64,000 |
| Mouse 2 | <100 | 128,000 |
| Mouse 3 | <100 | 64,000 |
| Mouse 4 | <100 | 256,000 |
| Mouse 5 | <100 | 128,000 |
| Control 1 | <100 | <100 |
| Control 2 | <100 | <100 |
The type of immune response elicited by a glycoconjugate can be characterized by analyzing the isotypes and subclasses of the antibodies produced. This is crucial as different isotypes (e.g., IgM, IgG, IgA) and IgG subclasses (e.g., IgG1, IgG2a, IgG2b, IgG3 in mice) mediate distinct effector functions. The analysis is performed using an ELISA similar to the one for titer determination, but with the use of isotype-specific secondary antibodies. researchgate.netnih.gov
The immune response to carbohydrate antigens often shows a bias towards certain IgG subclasses. In humans, the response against polysaccharide antigens is predominantly of the IgG2 subclass, while protein antigens typically induce IgG1. thermofisher.comoup.com In mice, immunization with glycoconjugates can lead to a mixed IgG1/IgG2a response, indicating the involvement of T-cell help, which is a key goal of conjugation to a protein carrier. The initial response is typically dominated by IgM, followed by a class switch to IgG upon subsequent immunizations. nih.gov
Table 2: Illustrative Isotype Profile of Anti-Isoglobopentaose Antibodies This table shows representative endpoint titers for different antibody isotypes following immunization with Isoglobopentaose-BSA.
| Isotype | Mean Endpoint Titer (Reciprocal Dilution) |
| IgM | 1,600 |
| Total IgG | 128,000 |
| IgG1 | 80,000 |
| IgG2a | 40,000 |
| IgG2b | 16,000 |
| IgG3 | <400 |
Antibody avidity can be assessed using a modified ELISA, often referred to as an avidity ELISA. nih.govresearchgate.net This assay introduces a step where a chaotropic agent, such as sodium thiocyanate (B1210189) (NaSCN), is added to the wells after the serum incubation. malariaresearch.eunih.gov This agent disrupts the non-covalent antibody-antigen binding. Low-avidity antibodies will dissociate at low concentrations of the chaotropic agent, while high-avidity antibodies will remain bound even at higher concentrations. nih.govserion-diagnostics.de The avidity index is calculated as the concentration of the chaotropic agent required to dissociate 50% of the bound antibodies. An increase in the avidity index over the course of an immunization schedule indicates successful affinity maturation. nih.govnih.gov
Specificity and Cross-Reactivity Profiling of Elicited Antibodies
A critical aspect of evaluating the antibody response to Isoglobopentaose-BSA is to determine the specificity of the elicited antibodies for the target glycan and to assess any potential cross-reactivity with structurally related molecules.
To confirm that the elicited antibodies are specific to the isoglobopentaose (B1165508) moiety and not the BSA carrier, a competitive inhibition ELISA can be performed. In this assay, the binding of serum antibodies to plate-bound Isoglobopentaose-BSA is inhibited by pre-incubating the serum with the free isoglobopentaose glycan. A reduction in signal in the presence of the free glycan confirms specificity.
Glycan microarrays have become a powerful high-throughput tool for profiling the specificity of anti-glycan antibodies. nih.govnih.govsemanticscholar.org These arrays consist of a large number of different, structurally defined glycans immobilized on a solid surface. nih.gov Serum from immunized animals is incubated with the microarray, and bound antibodies are detected using a fluorescently labeled secondary antibody. This technique allows for the simultaneous assessment of binding to hundreds of different glycan structures, providing a comprehensive profile of antibody specificity. plos.orgnih.gov This is particularly useful for identifying the precise epitope recognized by the antibodies and for ruling out binding to other, unrelated glycans.
Glycan microarrays are also the ideal tool for assessing the cross-reactivity of the elicited antibodies. By including glycans that are structurally similar to isoglobopentaose, such as other members of the isoglobo-series or globo-series, the array can reveal whether the antibodies bind to these related structures. nih.govnih.gov For example, monoclonal antibodies raised against isoglobo-series glycolipids have been shown to sometimes cross-react with related carbohydrate determinants on glycoproteins. nih.gov
Understanding cross-reactivity is important. In some contexts, cross-reactivity with other microbial glycans could be beneficial, providing broader protection. frontiersin.orgplos.org In other cases, cross-reactivity with host glycans could be undesirable. Therefore, a detailed analysis of the cross-reactivity profile is essential for the pre-clinical evaluation of any glycoconjugate candidate.
Table 3: Hypothetical Glycan Microarray Binding Profile of Anti-Isoglobopentaose Serum This table provides an example of data that could be generated from a glycan microarray experiment to assess specificity and cross-reactivity.
| Glycan Structure | Description | Mean Fluorescence Intensity (MFI) |
| Isoglobopentaose | Target Antigen | 25,000 |
| Isoglobotetraose (B594378) | Related Isoglobo-series | 8,500 |
| Isoglobotriose | Related Isoglobo-series | 1,200 |
| Globopentaose | Related Globo-series | 500 |
| Lacto-N-neotetraose | Unrelated Glycan | <200 |
| Mannose | Unrelated Monosaccharide | <200 |
Inhibition Studies to Map Epitopic Recognition
The precise structural components of the Isoglobopentaose carbohydrate that are recognized by the immune system can be delineated through competitive inhibition assays, typically employing an Enzyme-Linked Immunosorbent Assay (ELISA) format. These studies are fundamental to understanding the specificity of the antibody response generated by the Isoglobopentaose-BSA conjugate.
In this method, the Isoglobopentaose-BSA conjugate is immobilized on the surface of a microtiter plate. Serum containing antibodies from an animal immunized with the conjugate is pre-incubated with various concentrations of a potential inhibitor—structurally related free oligosaccharides—before being added to the plate. If the free oligosaccharide contains the same epitope recognized by the antibodies, it will bind to the antibodies in solution, preventing them from binding to the immobilized Isoglobopentaose-BSA. The degree of inhibition is measured by a reduction in the colorimetric signal, which is inversely proportional to the binding affinity of the inhibitor for the antibody.
By testing a panel of related carbohydrate structures, researchers can identify the key monosaccharide residues and glycosidic linkages that constitute the immunodominant epitope. For instance, oligosaccharides such as Isoglobotetraose (the terminal four sugars of Isoglobopentaose) and other related globo-series glycans can be used as inhibitors. The concentration of each inhibitor required to achieve 50% inhibition of antibody binding (IC50) is calculated to quantify its relative binding affinity. A lower IC50 value signifies a more effective inhibitor and indicates that its structure is a closer mimic of the actual epitope.
Table 1: Hypothetical Inhibition of Isoglobopentaose-BSA Antiserum Binding by Various Oligosaccharides This table presents illustrative data to demonstrate the principles of an inhibition study.
| Inhibitor Compound | Structure | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|---|
| Isoglobopentaose | Galα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | 0.5 | 98% |
| Isoglobotetraose | GalNAcβ1-3Galα1-4Galβ1-4Glc | 15 | 75% |
| Globopentaose | GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer | >1000 | <5% |
The hypothetical data in Table 1 would suggest that the terminal Galα1-3GalNAcβ1- moiety is a critical part of the epitope recognized by the antibodies, as the complete Isoglobopentaose is the most potent inhibitor. The reduced, yet significant, inhibition by Isoglobotetraose indicates its partial recognition, while unrelated or structurally different sugars show negligible inhibition, confirming the specificity of the antibody response.
Mechanisms of Immune Response Induction by Isoglobopentaose-BSA
Elucidation of T-Cell Dependent B-Cell Activation Pathways
Carbohydrates like Isoglobopentaose are typically T-cell independent (TI) antigens, meaning they can stimulate B-cells directly to produce a low-affinity IgM response without the help of T-cells. However, this response lacks immunological memory. By covalently linking Isoglobopentaose to a carrier protein like Bovine Serum Albumin (BSA), the glycoconjugate converts the carbohydrate into a T-cell dependent (TD) antigen, inducing a robust and long-lasting immune response. nih.govmdpi.com
The mechanism of T-cell dependent B-cell activation for a glycoconjugate such as Isoglobopentaose-BSA proceeds through a series of coordinated steps:
Antigen Recognition and Internalization : A B-cell with a B-cell receptor (BCR) specific for the Isoglobopentaose carbohydrate recognizes and binds to the conjugate. nih.gov This binding event triggers the internalization of the entire Isoglobopentaose-BSA complex into an endosome within the B-cell. nih.gov
Antigen Processing and Presentation : Inside the endosome, the BSA carrier protein is proteolytically degraded into smaller peptides. nih.gov These peptides then bind to Major Histocompatibility Complex (MHC) class II molecules. The resulting peptide-MHC-II complex is transported to the surface of the B-cell for presentation to CD4+ helper T-cells.
Linked Recognition and T-Cell Help : A CD4+ helper T-cell, previously primed to recognize one of the BSA-derived peptides, engages with the peptide-MHC-II complex on the B-cell surface. This interaction, known as "linked recognition," is crucial. The T-cell, upon recognizing its cognate peptide, becomes activated and provides co-stimulatory signals to the B-cell, primarily through the CD40L-CD40 interaction.
B-Cell Activation, Proliferation, and Differentiation : The activated T-helper cell releases a suite of cytokines, such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-5 (IL-5). nih.gov These signals, combined with the CD40-CD40L interaction, fully activate the B-cell. This activation drives the B-cell to proliferate clonally and to differentiate. This process occurs within germinal centers in secondary lymphoid organs and leads to:
Antibody Class Switching : B-cells switch from producing low-affinity IgM to high-affinity IgG antibodies, which are more effective at neutralization and opsonization.
Affinity Maturation : Somatic hypermutation occurs in the antibody genes, leading to the selection of B-cells producing antibodies with progressively higher affinity for the Isoglobopentaose epitope.
Generation of Memory Cells : A population of long-lived memory B-cells and plasma cells is established, providing the basis for a rapid and potent secondary immune response upon subsequent exposure to the antigen.
Cellular Immune Response Profiling (e.g., T-cell proliferation, cytokine production)
To characterize the cellular immune response induced by Isoglobopentaose-BSA, preclinical studies typically measure T-cell proliferation and analyze the profile of cytokines produced by T-cells upon antigen stimulation. These assays provide insight into the magnitude and nature of the T-cell help generated.
T-Cell Proliferation Assay : Lymphocytes, typically splenocytes, are isolated from mice immunized with Isoglobopentaose-BSA. These cells are then cultured in vitro and re-stimulated with BSA, specific BSA peptides, or the complete conjugate. The proliferation of T-cells in response to this stimulation is measured, often by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by dye dilution assays (e.g., CFSE). A significant increase in proliferation in cells from immunized animals compared to controls indicates the successful priming of BSA-specific T-cells.
Cytokine Production Profiling : The profile of cytokines secreted by T-cells dictates the type of immune response and effectively supports B-cell antibody production. The concentration of key cytokines in the supernatant of re-stimulated lymphocyte cultures is measured by techniques such as ELISA or multiplex bead arrays.
Th1-type cytokines (e.g., Interferon-gamma (IFN-γ), Interleukin-2 (IL-2)) are associated with cell-mediated immunity.
Th2-type cytokines (e.g., Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-10 (IL-10)) are crucial for providing help to B-cells for antibody production, particularly promoting class switching to IgG1 (in mice) and IgE.
A balanced Th1/Th2 response is often considered optimal for glycoconjugate vaccines. IL-2 supports T-cell proliferation, IFN-γ can enhance antigen presentation, and IL-4 and IL-5 directly promote B-cell differentiation and antibody secretion.
Table 2: Representative Cytokine Profile from Splenocytes of Mice Immunized with Isoglobopentaose-BSA This table presents expected, representative data from in-vitro re-stimulation of splenocytes.
| Stimulation | Group | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
|---|---|---|---|---|---|
| None | Control | <10 | <5 | <5 | <20 |
| Immunized | <10 | <5 | <5 | <25 | |
| BSA | Control | <15 | <10 | <10 | <30 |
The data presented in Table 2 would demonstrate that immunization with Isoglobopentaose-BSA induces a potent, antigen-specific cellular immune response. The production of both IFN-γ and IL-4 upon re-stimulation with BSA suggests the induction of a mixed Th1/Th2 T-cell response, capable of providing robust help for the generation of high-affinity, class-switched antibodies against the Isoglobopentaose antigen.
Applications of Isoglobopentaose Bsa Glycoconjugates in Glycobiology and Diagnostic Research
Development of Serological Assays for Isoglobopentaose (B1165508) Antibody Detection
Isoglobopentaose-BSA is a key reagent in the development of serological assays designed to detect and quantify antibodies specific to the isoglobopentaose glycan. These assays are crucial for investigating the immune response to this particular carbohydrate structure, which may be associated with various physiological and pathological conditions. The enzyme-linked immunosorbent assay (ELISA) is a commonly employed format for this purpose. In a typical indirect ELISA setup, Isoglobopentaose-BSA is immobilized on the surface of a microtiter plate. When a serum sample is added, antibodies that recognize the isoglobopentaose epitope bind to the conjugate. This binding event is then detected using a secondary antibody that is specific for the primary antibody's isotype and is conjugated to an enzyme. The addition of a substrate for the enzyme results in a measurable signal, the intensity of which is proportional to the amount of anti-isoglobopentaose antibody present in the sample.
Optimization of ELISA and Other Immunodiagnostic Platforms
The performance of an ELISA for isoglobopentaose antibody detection is critically dependent on the optimization of several parameters to ensure high sensitivity and specificity. Key variables that require careful titration include the concentration of the coated Isoglobopentaose-BSA conjugate, the choice and concentration of blocking agents to prevent non-specific binding, the dilution of the serum sample, and the concentration of the enzyme-conjugated secondary antibody.
Blocking buffers are particularly important, as non-specific binding can lead to false-positive results. While BSA is a common blocking agent, its use in an assay detecting antibodies against a BSA-glycoconjugate requires careful consideration to avoid cross-reactivity. Alternative blocking agents or BSA preparations free of interfering antibodies may be necessary. The optimization process involves systematically testing different concentrations and combinations of these reagents to achieve the highest signal-to-noise ratio.
Table 1: Key Parameters for Optimization of an Isoglobopentaose-BSA ELISA
| Parameter | Purpose | Considerations |
| Isoglobopentaose-BSA Coating Concentration | Ensure sufficient antigen is available for antibody binding. | Too low a concentration can lead to weak signals; too high can lead to increased background and cost. |
| Blocking Buffer | Prevent non-specific binding of antibodies and other proteins to the plate surface. | BSA, non-fat dry milk, or commercially available protein-free blockers can be used. Must be tested for cross-reactivity. |
| Serum Dilution | Reduce background noise and matrix effects from the sample. | Optimal dilution provides a balance between detecting low-level antibodies and minimizing non-specific binding. |
| Secondary Antibody Concentration | Detect the primary antibody bound to the antigen. | The concentration must be optimized to provide adequate signal amplification without increasing background. |
| Incubation Times and Temperatures | Allow for sufficient binding at each step. | These conditions need to be standardized for assay consistency. |
Standardization and Validation Methodologies for Assay Performance
For an Isoglobopentaose-BSA based serological assay to be reliable and reproducible, it must undergo rigorous standardization and validation. This process establishes the performance characteristics of the assay, including its accuracy, precision, sensitivity, and specificity.
Assay validation is a multi-faceted process that includes:
Experimental Validation: This involves the optimization of reagents and protocols to ensure the assay can accurately and precisely detect the target antibodies.
Relative Validation: The diagnostic sensitivity and specificity of the assay are determined by testing a panel of well-characterized positive and negative samples.
Continuous Validation: Ongoing monitoring of the assay's performance using control samples is necessary to ensure its continued validity over time.
A crucial step in validation is the determination of a cut-off value that distinguishes between positive and negative results. This is typically established by testing a significant number of samples from a healthy, unexposed population to determine the range of non-specific reactivity. The cut-off is then set at a point (e.g., mean plus a certain number of standard deviations) that minimizes the number of false positives while maintaining high sensitivity for true positives.
Table 2: Performance Characteristics Evaluated During Assay Validation
| Characteristic | Description | Method of Assessment |
| Accuracy | The closeness of the measured value to the true value. | Comparison with a gold-standard assay or analysis of spiked samples. |
| Precision | The degree of agreement among replicate measurements. | Calculation of the coefficient of variation (CV) for intra-assay and inter-assay replicates. |
| Sensitivity | The ability of the assay to correctly identify positive samples. | Testing a panel of known positive samples. |
| Specificity | The ability of the assay to correctly identify negative samples. | Testing a panel of known negative samples and samples with potentially cross-reacting antibodies. |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte. | Analysis of serial dilutions of a high-positive sample. |
| Limit of Detection (LOD) | The lowest concentration of antibody that can be reliably detected. | Statistical analysis of the signal from low-concentration samples. |
Use as Affinity Ligands for Glycan-Binding Protein Isolation and Characterization
Isoglobopentaose-BSA can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This matrix is a valuable tool for the isolation and purification of proteins that specifically bind to the isoglobopentaose glycan, known as glycan-binding proteins (GBPs) or lectins.
In this application, a crude protein mixture containing potential GBPs is passed over the Isoglobopentaose-BSA affinity column. Proteins with an affinity for the isoglobopentaose structure will bind to the immobilized glycoconjugate, while other proteins will pass through the column. After a washing step to remove non-specifically bound proteins, the captured GBPs can be eluted by changing the buffer conditions, for example, by altering the pH or ionic strength, or by introducing a competing soluble sugar that displaces the bound protein from the matrix. The purified GBPs can then be collected and further characterized.
Probing Carbohydrate-Mediated Biological Recognition Phenomena
Carbohydrate structures on the surface of cells play a critical role in a wide array of biological recognition events, including cell-cell adhesion, signaling, and host-pathogen interactions. Isoglobopentaose-BSA serves as a valuable probe to investigate the involvement of the isoglobopentaose structure in these processes.
By using labeled Isoglobopentaose-BSA (e.g., with a fluorescent tag), researchers can visualize its binding to cells or tissues, thereby identifying the location and distribution of its corresponding binding partners. Furthermore, in functional assays, soluble Isoglobopentaose-BSA can be used to compete with and inhibit the binding of cells or pathogens to surfaces expressing the isoglobopentaose epitope, providing evidence for the role of this specific carbohydrate-protein interaction in the biological process under investigation.
Contributions to Glycoarray and Glycan Microarray Technologies for Epitope Mapping
Glycoarrays, or glycan microarrays, are a high-throughput technology that allows for the simultaneous screening of the binding specificity of a large number of proteins against a library of different carbohydrate structures. Isoglobopentaose-BSA can be printed onto the surface of a microarray slide, along with a diverse range of other glycans or glycoconjugates.
These arrays can be used for detailed epitope mapping of anti-glycan antibodies. When a sample containing antibodies is incubated with the array, the antibodies will bind to their specific glycan epitopes. The binding pattern can then be visualized using a fluorescently labeled secondary antibody. By comparing the binding of an antibody to isoglobopentaose and other structurally related glycans on the array, the precise structural features of the carbohydrate that are required for antibody recognition can be determined. This information is invaluable for understanding the molecular basis of the immune response to carbohydrates and for the design of carbohydrate-based diagnostics and vaccines.
Advanced Structural and Conformational Investigations of Isoglobopentaose Bsa Conjugates
Spectroscopic Analysis of Glycan Conformation and Dynamics on the Protein Surface
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for probing the conformation and dynamics of glycans in solution. nih.govacs.org Unlike crystallographic techniques that provide a static picture, NMR reveals the ensemble of conformations that the flexible glycan chain can adopt when conjugated to the protein surface.
Key NMR Techniques and Findings:
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about through-space proximity between protons. For the Isoglobopentaose-BSA conjugate, transferred NOESY (TR-NOESY) can be used to determine the conformation of the glycan when it is transiently bound to an antibody or other receptor, by observing the NOEs of the glycan in the presence of its binding partner. researchgate.net
Saturation Transfer Difference (STD) NMR: This technique is highly effective for mapping the glycan epitope that directly contacts a protein receptor, such as an antibody. nih.gov By selectively saturating protons in the antibody and observing the transfer of this saturation to the Isoglobopentaose-BSA conjugate, the specific sugar residues of the isoglobopentaose (B1165508) that are in close contact with the antibody can be identified.
The combination of these techniques indicates that the conjugated isoglobopentaose is not static but samples a range of conformations. Its dynamic behavior is influenced by its linkage to the protein and the surrounding solvent environment.
| Spectroscopic Technique | Primary Information Obtained | Application to Isoglobopentaose-BSA |
| NOESY / TR-NOESY | Through-space proton-proton distances (<5 Å) | Determines the 3D structure and preferred conformation of the isoglobopentaose chain. |
| STD NMR | Identifies ligand epitopes in direct contact with a receptor | Maps the specific sugar residues of isoglobopentaose that bind to an antibody. |
| RDCs & PREs | Long-range orientation and distance constraints | Defines the overall shape and dynamics of the glycan relative to the BSA surface. |
Computational Modeling and Molecular Dynamics Simulations for Conjugate Architecture Prediction
Computational modeling and molecular dynamics (MD) simulations are powerful predictive tools that complement experimental data, providing atomic-level insights into the structure and dynamics of glycoconjugates. jst.go.jpbohrium.com These simulations can model the behavior of the Isoglobopentaose-BSA conjugate over time, revealing its conformational landscape and interaction patterns. nih.govmdpi.com
The process typically involves:
Building the Initial Model: A 3D model of the Isoglobopentaose-BSA conjugate is constructed, attaching the glycan to a specific amino acid residue (e.g., lysine) on the BSA structure via a defined linker.
System Solvation and Ionization: The conjugate is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
Molecular Dynamics Simulation: Using specialized force fields designed for carbohydrates (e.g., GLYCAM) and proteins (e.g., CHARMM, AMBER), the system's trajectory is calculated over nanoseconds to microseconds. bohrium.com Enhanced sampling techniques are often employed to overcome the high flexibility of glycans and adequately explore their conformational space. jst.go.jpnih.gov
MD simulations predict that the isoglobopentaose chains are highly flexible and can adopt multiple orientations on the BSA surface. The simulations can identify preferred conformations and highlight interactions (e.g., hydrogen bonds) between the glycan and protein residues, which can influence epitope presentation.
| Simulation Step | Purpose | Key Considerations |
| Model Building | Create an initial 3D structure of the conjugate | Accurate representation of BSA, isoglobopentaose, and linker chemistry. |
| Solvation | Mimic the aqueous physiological environment | Choice of water model (e.g., TIP3P) is important. |
| Energy Minimization | Relax the system and remove steric clashes | Prepares the system for stable dynamics simulation. |
| MD Production Run | Simulate the dynamic movement of atoms over time | Requires significant computational resources; enhanced sampling may be needed. |
| Trajectory Analysis | Analyze conformations, interactions, and dynamics | Identifies stable states, flexibility, and key interactions. |
Impact of Conjugation Site and Linker Chemistry on Glycan Epitope Presentation
The specific location of the isoglobopentaose on the BSA molecule and the chemical nature of the linker used for attachment are critical determinants of the glycan's immunogenicity. researchgate.net These factors directly control the accessibility and presentation of the glycan epitope to the immune system, particularly to B-cell receptors and antibodies.
Conjugation Site: BSA has numerous potential conjugation sites, primarily the amine groups of lysine (B10760008) residues. Conjugation to a lysine on a sterically accessible, protruding loop of BSA will result in better epitope presentation than conjugation to a lysine buried in a crevice of the protein. The density of conjugated glycans can also play a role; high-density conjugation may lead to interactions between adjacent glycan chains, potentially masking certain epitopes.
Linker Chemistry: The linker physically separates the glycan from the protein backbone. Its properties significantly influence the glycan's freedom of movement and orientation. researchgate.netsymeres.com
Length: Longer linkers (e.g., those based on polyethylene (B3416737) glycol, PEG) provide greater distance from the protein surface, potentially increasing the accessibility of the glycan epitope.
Flexibility: Flexible linkers allow the glycan to explore a wider conformational space, while more rigid linkers can pre-organize the glycan into a specific orientation.
Hydrophilicity: Hydrophilic linkers can improve the solubility of the conjugate and help extend the glycan out into the aqueous solvent, enhancing its presentation.
Different linker strategies, such as those forming stable oxime bonds versus those from reductive amination, can also impact the integrity of the reducing-end sugar, which may be part of the epitope. nih.govacs.org Research shows that linker choice can profoundly affect the binding affinity of antibodies to the conjugated glycan. researchgate.net
| Parameter | Influence on Epitope Presentation | Example Strategy |
| Conjugation Site | Determines steric hindrance and proximity to other protein features. | Targeting solvent-exposed lysine or cysteine residues away from protein crevices. |
| Linker Length | Controls distance from the protein surface, affecting accessibility. | Using long, hydrophilic PEG-based linkers to extend the epitope. |
| Linker Flexibility | Influences the glycan's conformational freedom and orientation. | Employing rigid linkers to enforce a specific, desired conformation. |
| Conjugation Chemistry | Affects the stability and structure of the attachment point. | Using oxime ligation to preserve the ring structure of the reducing-end sugar. nih.gov |
High-Resolution Structural Determination Approaches for Glycoconjugate-Antibody Complexes
Obtaining a high-resolution 3D structure of an antibody bound to the Isoglobopentaose-BSA conjugate is the ultimate goal for understanding the molecular basis of recognition. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary techniques for this purpose. nih.gov
X-ray Crystallography: This technique can provide atomic-resolution details of the interactions between the antibody's binding site (paratope) and the glycan epitope. nih.gov To perform this, a complex of the antibody's antigen-binding fragment (Fab) and the glycoconjugate (or a representative oligosaccharide) must be crystallized. The resulting structure reveals the precise network of hydrogen bonds, van der Waals forces, and hydrophobic interactions that mediate binding. researchgate.netbeilstein-journals.org It can show which sugar residues are critical for contact and the specific conformation the glycan adopts upon binding. However, crystallizing large, flexible glycoconjugates can be exceptionally challenging. nih.gov
Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large and conformationally heterogeneous complexes that resist crystallization. creative-biostructure.comnih.gov The technique involves flash-freezing the antibody-glycoconjugate complex in a thin layer of ice and imaging thousands of individual particles with an electron microscope. creative-biostructure.com Computational reconstruction then yields a 3D density map. Recent advances have enabled cryo-EM to achieve near-atomic resolution, making it possible to visualize the details of the antibody-glycan interface, even for a large complex like a full antibody bound to Isoglobopentaose-BSA. thermofisher.com Cryo-EM is especially valuable for studying intact antibody-antigen complexes and can provide crucial information for structure-based vaccine design. nih.govmdpi.com
| Technique | Advantages | Challenges | Information Provided |
| X-ray Crystallography | Typically provides higher (atomic) resolution. | Requires well-diffracting crystals, which can be difficult to obtain for flexible glycoconjugates. | Precise atomic coordinates of the antibody-glycan interface, detailing specific interactions. researchgate.net |
| Cryo-EM | Does not require crystallization; can handle larger, more flexible complexes. | Resolution may be lower than crystallography for smaller complexes; requires specialized equipment. | 3D structure of the entire complex in a near-native state, defining the epitope and antibody orientation. thermofisher.com |
Comparative Analysis and Rational Glycoconjugate Design Principles
Comparison of Immunological Outcomes with Alternative Carrier Proteins
The choice of carrier protein is a critical determinant of the immunogenicity of a glycoconjugate vaccine. While BSA is a commonly used carrier protein due to its availability and well-characterized properties, other proteins can elicit different immunological outcomes. researchgate.netbiorxiv.org Alternative carriers such as Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), and Diphtheria Cross-Reactive Material 197 (CRM197) are often employed in vaccine development. The immunogenicity of the carrier protein itself can significantly influence the anti-glycan response. A carrier that elicits a strong T-helper cell response can provide more effective help to B-cells specific for the conjugated glycan, leading to a more robust antibody response against the target carbohydrate.
The immunological comparison between different carrier proteins for an isoglobopentaose (B1165508) conjugate can be conceptualized in the following table, which illustrates hypothetical yet plausible outcomes based on established principles of immunology.
| Carrier Protein | Primary Antibody Isotype Response to Isoglobopentaose | T-Cell Proliferation Index | Relative Immunogenicity Score (Hypothetical) |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | IgG1 > IgM | ++ | 7/10 |
| Keyhole Limpet Hemocyanin (KLH) | IgG2a > IgG1 > IgM | ++++ | 9/10 |
| Tetanus Toxoid (TT) | IgG1 > IgG2b > IgM | +++ | 8/10 |
| Diphtheria Cross-Reactive Material 197 (CRM197) | IgG1 > IgM | +++ | 8/10 |
Influence of Different Linker Chemistries on Isoglobopentaose-BSA Immunogenicity
The choice of conjugation chemistry, such as reductive amination or the use of heterobifunctional crosslinkers, also plays a crucial role. The site of attachment on both the glycan and the protein must be carefully considered to preserve the integrity of the epitope and the immunogenicity of the carrier. nih.gov
| Linker Type | Linker Length | Resulting Anti-Isoglobopentaose Antibody Titer (Hypothetical) | Specificity for Isoglobopentaose |
|---|---|---|---|
| Short Alkyl Chain | ~5 Å | Low | Moderate |
| Long PEG Spacer | ~20 Å | High | High |
| Thioether Linkage | Variable | Moderate-High | High |
| Amide Bond | Variable | Moderate | Moderate-High |
Evaluation of Glycan-to-Protein Conjugation Ratio Effects on Immune Responses
The density of isoglobopentaose molecules conjugated to each BSA molecule, known as the glycan-to-protein ratio or hapten density, is another critical parameter in the design of a glycoconjugate vaccine. A low hapten density may not be sufficient to effectively cross-link B-cell receptors and initiate a strong signaling cascade, resulting in a weak immune response. On the other hand, an excessively high hapten density can lead to the induction of immunological tolerance or the generation of antibodies with lower affinity for the target glycan.
Finding the optimal glycan-to-protein ratio is therefore a key aspect of glycoconjugate vaccine development. This ratio can influence the magnitude and quality of the antibody response, including antibody titer, affinity, and isotype profile.
| Glycan:Protein Ratio | Antibody Titer (Hypothetical) | Antibody Affinity | Induction of Tolerance |
|---|---|---|---|
| Low (2-5 glycans/BSA) | Low | High | Low |
| Medium (10-20 glycans/BSA) | High | High | Low |
| High ( >30 glycans/BSA) | Moderate-Low | Low | High |
Strategies for Enhancing Isoglobopentaose Antigen Presentation and Immunogenicity through Conjugate Design
Beyond the fundamental components of the conjugate, several strategies can be employed to enhance the presentation of the isoglobopentaose antigen and thereby boost its immunogenicity. One approach is the incorporation of adjuvants, which are substances that can potentiate the immune response. Adjuvants can help to create a pro-inflammatory environment at the site of injection, leading to enhanced recruitment and activation of antigen-presenting cells (APCs) such as dendritic cells and macrophages.
Another strategy involves the use of delivery systems, such as nanoparticles or liposomes, to encapsulate or display the isoglobopentaose-BSA conjugate. nih.gov Such delivery systems can protect the conjugate from degradation, facilitate its uptake by APCs, and promote its transport to lymph nodes where the immune response is initiated. nih.gov Furthermore, the design of the conjugate can be modified to include T-helper epitopes from highly immunogenic proteins, which can further augment the T-cell help provided to isoglobopentaose-specific B-cells.
Finally, the physical form of the conjugate can be manipulated to enhance immunogenicity. For instance, creating aggregated or particulate forms of the isoglobopentaose-BSA conjugate can increase its uptake by APCs and lead to a more potent immune response. nih.gov
Future Directions and Emerging Research Avenues for Isoglobopentaose Glycoconjugates
Integration with Novel Adjuvant Systems for Modulated Immune Responses
The immunogenicity of glycoconjugates can be significantly enhanced and directed by co-administering them with adjuvants, which are substances that boost the immune system's response to an antigen. nih.govgsk.com While traditional aluminum salt adjuvants (alums) have been widely used, research is now moving towards novel adjuvant systems that can offer more tailored immune responses. glycopedia.eu
A promising approach is the use of Toll-like receptor (TLR) agonists. nih.gov TLRs are key receptors of the innate immune system, and their activation can shape the subsequent adaptive immune response. nih.gov For instance, a TLR7 agonist adsorbed to alum (Alum-TLR7) has been shown to potentiate the immune response to glycoconjugate vaccines, driving the antibody response towards Th1 isotypes. nih.gov Integrating Isoglobopentaose-BSA with such systems could lead to a more potent and specific immune outcome. Research in this area would focus on screening various TLR agonists (e.g., TLR4 agonist monophosphoryl lipid A) to determine the optimal pairing for inducing a desired immune profile, such as specific immunoglobulin isotypes (e.g., IgG vs. IgA). nih.govnih.gov
Future research will likely explore combinations of adjuvants to create synergistic effects, potentially reducing the amount of antigen needed and the number of doses required for an optimal response. nih.govgsk.com
Table 1: Examples of Novel Adjuvant Systems for Glycoconjugate Research
| Adjuvant Class | Specific Example | Mechanism of Action | Potential Benefit for Isoglobopentaose (B1165508) Conjugates |
|---|---|---|---|
| TLR Agonists | TLR7 agonist | Activates innate immune cells via Toll-like receptor 7, promoting a Th1-biased response. | Enhanced and tailored immunogenicity, potentially leading to stronger and more durable antibody production. nih.gov |
| Oil-in-water Emulsions | MF59, AS03 | Form a depot at the injection site for slow antigen release and recruit immune cells. | Increased magnitude and persistence of the immune response. nih.gov |
| Saponins | QS-21 | Forms pores in cell membranes, activating inflammasomes and promoting antigen presentation. | Potent induction of both cellular and humoral immunity. |
Advancements in Site-Specific Glycoconjugation Technologies for Enhanced Control
Traditional methods for linking carbohydrates to carrier proteins often result in a heterogeneous mixture of molecules with varying glycan-to-protein ratios and attachment sites. nih.govnih.gov This heterogeneity can complicate manufacturing and make it difficult to establish clear structure-activity relationships. nih.gov Modern research is focused on developing site-specific glycoconjugation technologies to produce well-defined, homogeneous glycoconjugates. nih.gov
These advanced methods provide precise control over where the Isoglobopentaose molecule attaches to the BSA carrier. Techniques can be broadly categorized as chemical, enzymatic, or chemo-enzymatic. creative-biolabs.com
Enzymatic and Chemo-enzymatic Methods: These approaches use enzymes like glycosyltransferases to attach modified sugars with chemical "handles" onto specific sites on the protein or glycan. nih.gov For example, mutant glycosyltransferases can transfer a modified galactose residue onto a specific N-acetylglucosamine on a glycoprotein (B1211001), allowing for subsequent, highly specific conjugation. nih.gov Another strategy involves using bacterial sialyltransferases to incorporate functionalized sialic acids onto antibody glycans, which can then be used for precise payload attachment. nih.govtandfonline.com Applying these principles to the Isoglobopentaose-BSA model would yield a uniform product, facilitating more reproducible immunological studies.
"Cap and Glycosylate" Approach: Recent developments in photocatalysis have enabled site- and stereoselective C-glycosylation of native, unprotected sugars. documentsdelivered.com This "cap and glycosylate" strategy could potentially be adapted to directly and selectively functionalize Isoglobopentaose for controlled conjugation to BSA, bypassing complex protecting group chemistry.
The development of these technologies is crucial for creating a new generation of glycoconjugates where the relationship between the molecular architecture and the resulting immune response is clearly understood and can be rationally designed. nih.gov
Exploration of Alternative Delivery Platforms for Modified Immunogenicity
The carrier protein itself is a key component of the immune response, but it can also lead to issues like carrier-induced epitope suppression, where the response to the protein overshadows the response to the carbohydrate. nih.gov To overcome this and further enhance immunogenicity, researchers are exploring alternative delivery platforms beyond simple protein conjugation.
Nanoparticles (NPs) have emerged as a highly versatile platform for delivering carbohydrate antigens. nih.govnih.gov Various types of nanoparticles are being investigated:
Liposomes: These lipid-based vesicles can encapsulate or display antigens and can be modified to target specific immune cells, like antigen-presenting cells (APCs). mdpi.com
Gold Nanoparticles (AuNPs): AuNPs can be functionalized with a high density of glycan antigens and T-cell epitopes, enhancing their uptake by immune cells. nih.gov
Virus-Like Particles (VLPs): These are self-assembling viral proteins that mimic the structure of a virus but lack genetic material, making them a safe and highly immunogenic platform for antigen display. nih.gov
Another emerging area is the use of glycoengineered outer membrane vesicles (geOMVs), which are naturally shed from the surface of Gram-negative bacteria and can be engineered to express specific polysaccharides, serving as an alternative vaccine delivery system. oup.com
Table 2: Comparison of Delivery Platforms for Glycans
| Delivery Platform | Description | Key Research Advantage |
|---|---|---|
| Carrier Proteins (e.g., BSA) | Covalent linkage of glycans to a large, immunogenic protein. | T-cell dependent immune response; established methodology. broadinstitute.org |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can co-deliver antigens and adjuvants; potential for cell-specific targeting. mdpi.com |
| Gold Nanoparticles (AuNPs) | Inorganic nanoparticles with a tunable surface for conjugation. | High antigen density; enhanced uptake by antigen-presenting cells. nih.gov |
| Outer Membrane Vesicles (OMVs) | Nanosized vesicles derived from the outer membrane of bacteria. | Inherently immunogenic; can be engineered to present specific glycans. oup.com |
Potential for Rational Design of Isoglobopentaose-Targeting Immunotherapeutics
The rational design of immunotherapeutics is a research-intensive process that leverages a deep understanding of molecular interactions to create novel therapeutic agents. nih.gov In the context of Isoglobopentaose, this involves designing molecules that can specifically recognize this glycan and trigger a desired immunological effect. This research focuses on the preclinical design and synthesis of such agents, rather than their clinical application.
A key area of investigation is the design of synthetic vaccines where every component is chemically defined. mdpi.com This could involve synthesizing Isoglobopentaose fragments and linking them to synthetic T-cell epitopes and adjuvant molecules on a non-protein scaffold. mdpi.com Such a fully synthetic construct would eliminate the variability and potential for carrier-induced epitope suppression associated with protein carriers. glycopedia.eu
Research in this domain requires a multidisciplinary approach, combining:
Immunology: To identify the most effective T-cell epitopes and understand the signaling pathways that need to be activated. nih.gov
Chemistry: To synthesize the glycan antigens, peptide epitopes, and novel linkers for conjugation. nih.govmdpi.com
Materials Science: To develop novel nanoparticle or polymer scaffolds for assembling the final construct. nih.gov
By systematically varying parameters such as saccharide chain length, the nature of the linker, and the spatial arrangement of epitopes, researchers can study structure-immunogenicity relationships in detail. nih.gov This fundamental knowledge is essential for the rational design of future Isoglobopentaose-targeting immunotherapeutics.
Identification of Unanswered Questions and Research Gaps in Isoglobopentaose Glycobiology
Despite advances in glycoconjugate technology, many fundamental questions in glycobiology remain. duke.edu Addressing these gaps is critical for unlocking the full potential of Isoglobopentaose-based research.
Key unanswered questions include:
Glycan Microheterogeneity: Even on a single glycoprotein, glycans can exhibit significant structural variation. A central question is understanding how this microheterogeneity arises for glycans related to Isoglobopentaose in natural systems and what its functional impact is on immune recognition. nih.gov
Receptor-Specific Interactions: How exactly does Isoglobopentaose interact with specific pattern recognition receptors (PRRs) on immune cells? Identifying the primary receptors and decoding the structural basis of this binding is crucial for understanding how it initiates an immune response. nih.govnih.gov
Immune Processing and Presentation: How are Isoglobopentaose-BSA conjugates taken up, processed, and presented by antigen-presenting cells? Recent studies have shown that the structure of the carbohydrate antigen can influence the mechanism of presentation, and it is unknown which pathways are utilized for Isoglobopentaose. nih.gov
Role in Mucosal Immunity: What is the potential for Isoglobopentaose conjugates to induce mucosal immunity, particularly IgA responses? The mucosal immune system is a critical first line of defense, and understanding how to elicit IgA against specific glycans is a major research goal. nih.govyoutube.com
Closing these knowledge gaps will require the development of more advanced analytical tools to characterize glycan structures and their interactions with the immune system at a single-cell or even single-molecule level. nih.gov Answering these fundamental questions will pave the way for more sophisticated and effective design of Isoglobopentaose glycoconjugates.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Isoglobopentaose | - |
| Bovine Serum Albumin | BSA |
| Monophosphoryl lipid A | MPLA |
| N-acetylglucosamine | GlcNAc |
| Galactose | Gal |
Q & A
Q. What experimental frameworks validate hypotheses about the role of isoglobopentaose-BSA in dendritic cell activation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
